Cas no 2172463-49-7 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidobenzoic acid)
2172463-49-7 structure
Product Name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidobenzoic acid
CAS-nummer:2172463-49-7
MF:C27H26N2O6
MW:474.505147457123
CID:6323932
PubChem ID:165569800
Update Time:2025-06-09
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidobenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidobenzoic acid
- 2172463-49-7
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid
- EN300-1524586
-
- Inchi: 1S/C27H26N2O6/c1-34-24(25(30)29-23-13-7-6-12-21(23)26(31)32)14-15-28-27(33)35-16-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-13,22,24H,14-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)
- InChI-sleutel: HDHGYAVMVXQMKE-UHFFFAOYSA-N
- LACHT: O(C(NCCC(C(NC1C=CC=CC=1C(=O)O)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 474.17908655g/mol
- Monoisotopische massa: 474.17908655g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 723
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 114Ų
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidobenzoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1524586-0.05g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1524586-0.1g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1524586-0.25g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1524586-0.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1524586-1.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1524586-2.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1524586-5.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1524586-10.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1524586-50mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1524586-100mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]benzoic acid |
2172463-49-7 | 100mg |
$2963.0 | 2023-09-26 |
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidobenzoic acid Gerelateerde literatuur
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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